![molecular formula C19H27B2BrF2O4 B2608089 5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester CAS No. 2377606-64-7](/img/structure/B2608089.png)
5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester
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Overview
Description
“5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester” is a chemical compound that is used in scientific research . It is a valuable building block in organic synthesis . The compound has a molecular weight of 332.98 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H16BBrF2O2 . The InChI code for this compound is 1S/C13H16BBrF2O2/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7,11H,1-4H3 .Chemical Reactions Analysis
The compound is involved in the Suzuki–Miyaura coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The boron moiety in the compound can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 332.98 . It is usually stored at refrigerated temperatures . The compound is generally stable and easy to purify .Scientific Research Applications
Polymer Synthesis and Modification
"5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester" has been utilized in the synthesis of π-conjugated polymers via Suzuki-Miyaura coupling polymerization. This method allows for the creation of high-molecular-weight polymers with boronic acid (ester) moieties at both ends, which can be further modified to yield materials with tailored properties (Nojima et al., 2016). Such materials have applications in electronic devices and sensors due to their conductive and fluorescent properties.
Organic Synthesis Methodologies
Research has demonstrated the utility of organoboron compounds, including derivatives similar to "5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester," in various organic synthesis strategies. These compounds serve as intermediates in cross-coupling reactions, enabling the construction of complex molecules with high precision. For example, organoboron compounds have been used in the facile synthesis of H2O2-cleavable poly(ester-amide)s, showcasing their potential in creating responsive materials for drug delivery systems (Cui et al., 2017).
Development of Novel Materials
The versatility of organoboron compounds extends to the development of novel materials with unique properties. For instance, strategies for analyzing highly reactive pinacolboronate esters underline their significance in synthesizing development compounds with stringent purity requirements (Zhong et al., 2012). Such analytical methodologies are crucial for advancing research in materials science, particularly in areas requiring high-purity materials.
Future Directions
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound “5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester” is a type of boronic ester. Boronic esters are known to participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction conditions are exceptionally mild and functional group tolerant .
Biochemical Pathways
Boronic esters are known to participate in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that boronic esters are only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .
Result of Action
Boronic esters are known to be highly valuable building blocks in organic synthesis .
Action Environment
The action, efficacy, and stability of “5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester” can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
properties
IUPAC Name |
2-[2-bromo-5-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27B2BrF2O4/c1-16(2)17(3,4)26-20(25-16)12-10-14(22)13(9-11(12)15(23)24)21-27-18(5,6)19(7,8)28-21/h9-10,15H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMGZDCJOGUHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)B3OC(C(O3)(C)C)(C)C)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27B2BrF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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